4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde
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Overview
Description
4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a diethylamino group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde typically involves a multi-step process. One common method is the condensation reaction between 4-(diethylamino)benzaldehyde and styrene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzoic acid.
Reduction: 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzoic acid
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}benzyl alcohol
Uniqueness
4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde is unique due to the presence of both the diethylamino group and the ethenyl linkage, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.
Properties
CAS No. |
90312-42-8 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-[2-[4-(diethylamino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C19H21NO/c1-3-20(4-2)19-13-11-17(12-14-19)6-5-16-7-9-18(15-21)10-8-16/h5-15H,3-4H2,1-2H3 |
InChI Key |
AVZQRBBVZXHTNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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